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An in-depth analysis of mitapivat's performance across different PKLR genotypes, supported
by clinical trial data and detailed experimental protocols.

Mitapivat (Pyrukynd®), a first-in-class oral allosteric activator of the pyruvate kinase (PK)
enzyme, has emerged as a promising therapeutic agent for pyruvate kinase deficiency (PKD),
a rare genetic disorder caused by mutations in the PKLR gene.[1][2] This guide provides a
comprehensive comparison of mitapivat's efficacy across various PKLR genotypes, drawing
upon data from key clinical trials. It is intended for researchers, scientists, and drug
development professionals seeking a detailed understanding of the drug's performance in
genetically defined patient populations.

Comparative Efficacy of Mitapivat by PKLR
Genotype

Clinical trial data have consistently demonstrated that the efficacy of mitapivat in treating PKD
is significantly influenced by the patient's PKLR genotype. Specifically, the presence of at least
one missense mutation is associated with a more robust response to treatment compared to
the presence of two non-missense mutations.

Hemoglobin Response in Non-Regularly Transfused
Patients
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The Phase 2 DRIVE-PK and Phase 3 ACTIVATE trials evaluated the efficacy of mitapivat in
adult PKD patients who were not regularly receiving red blood cell transfusions. A primary
endpoint in these studies was the achievement of a hemoglobin (Hb) response, defined as a
sustained increase in Hb of >1.5 g/dL from baseline in the ACTIVATE trial and >1.0 g/dL in the
DRIVE-PK trial.[3]

Data from these trials, summarized in the tables below, clearly indicate a superior hemoglobin
response in patients with missense mutations.

Table 1: Hemoglobin Response in the ACTIVATE Trial by PKLR Genotype

Genotype Category Mitapivat (n=40) Placebo (n=40)
Overall Population 40% (16/40) 0% (0/40)
Missense/Missense Data not specified Data not specified
Missense/Non-missense Data not specified Data not specified

Note: While the overall results of the ACTIVATE trial are robust, a specific breakdown of
hemoglobin response by genotype category from the primary publication was not available in
the searched resources. However, the trial's inclusion criteria required at least one missense
variant, and patients with two non-missense mutations were excluded, indicating the
recognized importance of genotype on response.

Table 2: Hemoglobin Response in the DRIVE-PK Trial by PKLR Genotype[3][4]

Patients with >1.0 g/dL Hb Mean Maximum Hb
Genotype Category

Increase Increase (g/dL)
At least one missense
) 50% (26/52) 3.4 (range: 1.1 t0 5.8)
mutation
Two non-missense mutations 0% (0/10) No response
Homozygous for R479H
0% (0/5) No response

mutation
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These findings from the DRIVE-PK study were foundational in designing the subsequent Phase
3 trials, which specifically enrolled patients with at least one missense mutation.[5]

Transfusion Burden Reduction in Regularly Transfused
Patients

The Phase 3 ACTIVATE-T trial assessed the efficacy of mitapivat in reducing transfusion
burden in adult PKD patients who were regularly transfused. The primary endpoint was a >33%
reduction in the number of red blood cell units transfused during the 24-week fixed-dose period
compared to the individual's historical transfusion burden.[6]

Table 3: Transfusion Reduction Response in the ACTIVATE-T Trial by PKLR Genotype|[7]

Patients with 233% Patients Achieving
Genotype Category . . .

Transfusion Reduction Transfusion-Free Status
Overall Population (n=27) 37% (10/27) 22% (6/27)
Missense/Missense (n=20) Data not specified Data not specified
Missense/Non-missense (n=7)  Data not specified Data not specified

Note: Similar to the ACTIVATE trial, a direct comparison of transfusion reduction response
between genotype subgroups in the ACTIVATE-T trial was not detailed in the readily available
search results. The study did, however, exclusively enroll patients with at least one missense
mutation.[7]

Experimental Protocols

Detailed methodologies for the key clinical trials are summarized below.

DRIVE-PK (Phase 2, NCT02476916)[4]

¢ Study Design: An uncontrolled, open-label, randomized, dose-ranging study.

o Participants: 52 adults with a confirmed diagnosis of PKD who were not regularly receiving
red-cell transfusions.
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Intervention: Patients were randomized to receive either 50 mg or 300 mg of mitapivat twice
daily for a 24-week core period, with an optional extension phase.

Primary Endpoints: Safety and efficacy, with a key efficacy measure being the increase in
hemoglobin level.

ACTIVATE (Phase 3, NCT03173665)[3][11]

Study Design: A randomized, double-blind, placebo-controlled trial.

Participants: 80 adult patients with PKD who were not regularly transfused and had at least
one missense PKLR mutation. Patients homozygous for the R479H mutation or with two
non-missense mutations were excluded.

Intervention: Patients were randomized 1:1 to receive either mitapivat (starting at 5 mg twice
daily with potential escalation to 20 mg or 50 mg twice daily) or placebo for 24 weeks.

Primary Endpoint: The proportion of patients achieving a sustained hemoglobin increase of
>1.5 g/dL from baseline.

ACTIVATE-T (Phase 3, NCT03253089)[9][10]

Study Design: An open-label, single-arm trial.

Participants: 27 adult patients with PKD who were regularly transfused and had at least one
missense PKLR mutation.

Intervention: All patients received mitapivat, starting with a 16-week dose-optimization period
(5 mg, 20 mg, or 50 mg twice daily) followed by a 24-week fixed-dose period.

Primary Endpoint: The proportion of patients achieving a 233% reduction in transfusion
burden.

Signaling Pathway and Mechanism of Action

Pyruvate kinase is a crucial enzyme in the glycolytic pathway within red blood cells, catalyzing

the final step to produce pyruvate and adenosine triphosphate (ATP). ATP is essential for

maintaining red blood cell integrity and function. In PKD, mutations in the PKLR gene lead to a
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deficiency in the red cell specific pyruvate kinase (PKR) enzyme, resulting in decreased ATP
production, premature red blood cell destruction (hemolysis), and chronic anemia.[1][2]

Mitapivat is an allosteric activator of the PKR enzyme. It binds to a site on the PKR tetramer
that is distinct from the binding site of the natural activator, fructose-1,6-bisphosphate (FBP).
This binding stabilizes the active tetrameric form of the enzyme, enhancing its activity and
thereby increasing ATP production.[2][5] This mechanism of action addresses the underlying
enzymatic defect in PKD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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